molecular formula C10H11N3O3S B1589051 Isosulfamethoxazole CAS No. 17103-52-5

Isosulfamethoxazole

Cat. No.: B1589051
CAS No.: 17103-52-5
M. Wt: 253.28 g/mol
InChI Key: KBLGZYOVYFTAOB-UHFFFAOYSA-N
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Description

Isosulfamethoxazole is a sulfonamide antibiotic that is structurally similar to sulfamethoxazole. It is primarily used to treat bacterial infections by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. This compound is effective against a broad spectrum of gram-positive and gram-negative bacteria.

Mechanism of Action

Target of Action

Isosulfamethoxazole is a bacteriostatic sulfonamide antibiotic that interferes with folic acid synthesis in susceptible bacteria . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is necessary for bacterial growth and division .

Mode of Action

This compound, being a structural analog of para-aminobenzoic acid (PABA), competes with PABA to bind to dihydropteroate synthetase . By inhibiting this enzyme, this compound prevents the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid, or dihydrofolate . This results in the inhibition of bacterial folic acid synthesis, thereby preventing the growth and division of bacteria .

Biochemical Pathways

The action of this compound affects the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . By inhibiting the synthesis of dihydrofolic acid, this compound disrupts two consecutive steps in the biosynthesis of nucleic acids and proteins . This disruption in the biochemical pathways leads to the bacteriostatic effect of this compound .

Pharmacokinetics

This compound is well-absorbed when administered orally . It distributes into most body tissues as well as into sputum, vaginal fluid, and middle ear fluid . About 70% of the drug is bound to plasma proteins . This compound is metabolized in the liver through hepatic acetylation and glucuronidation . The elimination half-life of this compound is approximately 10 hours, and it is excreted primarily through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and division . By preventing the synthesis of folic acid, a crucial component for the production of nucleic acids and proteins, this compound effectively halts the proliferation of susceptible bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH has a significant impact on the adsorption of this compound . Moreover, the presence of microplastics in the environment can affect the fate and risk of this compound, as microplastics can serve as carriers that adsorb and enrich this compound . Furthermore, microbial degradation plays a major role in the removal of this compound from the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isosulfamethoxazole involves the reaction of 4-aminobenzenesulfonamide with 5-methylisoxazole. The process typically includes the following steps:

    Nitration: 4-aminobenzenesulfonamide is nitrated to form 4-nitrobenzenesulfonamide.

    Reduction: The nitro group is reduced to an amino group, yielding 4-aminobenzenesulfonamide.

    Coupling: The 4-aminobenzenesulfonamide is then coupled with 5-methylisoxazole under acidic conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification: The crude product is purified using crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Isosulfamethoxazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Isosulfamethoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study sulfonamide chemistry and reaction mechanisms.

    Biology: It serves as a tool to investigate bacterial resistance mechanisms and the role of folic acid synthesis in bacterial growth.

    Medicine: It is used in the development of new antibiotics and in combination therapies to enhance antibacterial efficacy.

    Industry: It is employed in the formulation of antibacterial agents for use in pharmaceuticals and personal care products.

Comparison with Similar Compounds

Isosulfamethoxazole is similar to other sulfonamide antibiotics such as sulfamethoxazole, sulfadiazine, and sulfisoxazole. it has unique properties that make it distinct:

    Sulfamethoxazole: Both compounds inhibit folic acid synthesis, but this compound has a different isomeric structure, which may affect its pharmacokinetics and potency.

    Sulfadiazine: While both are used to treat bacterial infections, sulfadiazine is often used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfisoxazole: This compound is used primarily for urinary tract infections and has a different spectrum of activity compared to this compound.

Properties

IUPAC Name

4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(16-12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6,13H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLGZYOVYFTAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300825
Record name 5-Sulfanilamido-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17103-52-5
Record name 5-Sulfanilamido-3-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17103-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosulfamethoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017103525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Sulfanilamido-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOSULFAMETHOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3XMP53EZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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